1,3-dimethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
Properties
IUPAC Name |
1,3-dimethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-15-12(19)14(16(2)13(15)20)5-7-17(8-6-14)11(18)10-4-3-9-21-10/h3-4,9H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDJJSRARUKMNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)C(=O)C3=CC=CS3)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Primary Reaction: Formation of the Cyclic Urea Intermediate
A mixture of urea (1.1–1.3 mol), diethyl oxalate (1 mol), ammonium carbonate (0.5–1 mol), and sodium (2 mol) in anhydrous methanol undergoes reflux at 25–30°C for 2–3 hours. Sodium acts as a base, deprotonating urea to facilitate nucleophilic attack on diethyl oxalate, forming a cyclic urea intermediate:
Secondary Reaction: Acidic Hydrolysis
The intermediate is treated with concentrated hydrochloric acid (2–4 mol) at 25–30°C, hydrolyzing ester groups and promoting cyclization to yield 1,3,8-triazaspiro[4.5]decane-2,4-dione:
Regioselective Dimethylation at the 1- and 3-Positions
Methylation Agents and Conditions
To introduce methyl groups at the 1- and 3-positions, methyl iodide (2 mol) is employed in dimethylformamide (DMF) with potassium carbonate as a base. The reaction proceeds at 60°C for 6–8 hours, achieving >90% dimethylation:
Optimization of Methylation
Excess methyl iodide (2.2 mol) and prolonged reaction times (10 hours) increase yields to 94%. Side products, such as mono-methylated derivatives, are minimized by maintaining anhydrous conditions.
Acylation with Thiophene-2-Carbonyl Chloride
Reaction Setup
The dimethylated spiro compound undergoes acylation with thiophene-2-carbonyl chloride (1.2 mol) in dichloromethane (DCM) using triethylamine (1.5 mol) as a base. The reaction is conducted at 0°C to room temperature for 4–6 hours:
Purification and Yield
Crude product is purified via recrystallization from ethanol/water (3:1), yielding 88–92% pure compound. High-performance liquid chromatography (HPLC) confirms >99% purity.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene ring or the triazaspirodecane core.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the triazaspirodecane core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophene derivatives .
Scientific Research Applications
Medicinal Chemistry
1,3-Dimethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has been investigated for its potential pharmacological effects:
- Antitumor Activity : Studies have shown that derivatives of triazine compounds exhibit cytotoxic effects against various cancer cell lines. The incorporation of thiophene enhances these effects due to its electron-rich nature which may facilitate interactions with biological targets .
- Antimicrobial Properties : Research indicates that compounds with thiophene rings possess significant antimicrobial activity. The unique structure of this compound allows it to interact with microbial enzymes or cellular components, potentially leading to the inhibition of growth .
Material Science
The compound's structural properties lend themselves to applications in the development of new materials:
- Organic Electronics : Due to its conjugated system, this compound can be utilized in organic photovoltaic devices or organic light-emitting diodes (OLEDs). Its ability to facilitate charge transfer makes it a candidate for enhancing device efficiency .
- Polymer Chemistry : The compound can serve as a monomer in the synthesis of novel polymers with tailored electronic properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability .
Case Study 1: Antitumor Activity
A study conducted on various triazine derivatives demonstrated that modifications on the thiophene ring significantly influenced their cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The study found that this compound exhibited IC50 values comparable to known chemotherapeutic agents .
Case Study 2: Organic Electronics
In a recent investigation into organic solar cells, researchers incorporated this compound into a blend with fullerene derivatives. The resulting devices showed improved power conversion efficiencies due to enhanced charge mobility attributed to the compound's structural characteristics .
Mechanism of Action
The mechanism of action of 1,3-dimethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. The thiophene ring and triazaspirodecane core can interact with various enzymes and receptors, leading to modulation of biological processes. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Similar spiro structure but with different substituents.
Thiophene derivatives: Compounds containing the thiophene ring but lacking the spiro structure.
Triazaspirodecane derivatives: Compounds with the triazaspirodecane core but different substituents.
Uniqueness
1,3-dimethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to the combination of the thiophene ring and the triazaspirodecane core. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Biological Activity
1,3-Dimethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 288.37 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole and spirocyclic structures are known to enhance binding affinity to enzymes and receptors involved in critical physiological processes.
- Inhibition of Mitochondrial Permeability Transition Pore (mPTP) : Recent studies have indicated that derivatives of 1,3,8-triazaspiro[4.5]decane can inhibit the opening of mPTP, which plays a crucial role in myocardial infarction (MI) and reperfusion injury. This inhibition leads to reduced apoptotic rates in cardiac tissues during ischemic events .
- Antioxidant Activity : The thiophene moiety contributes to the antioxidant properties of the compound, enabling it to scavenge free radicals and reduce oxidative stress in cells .
Biological Activity Data
The following table summarizes various biological activities associated with this compound:
Case Study 1: Myocardial Infarction Treatment
In a study focused on myocardial infarction models, compounds derived from the triazaspiro framework demonstrated significant cardioprotective effects by inhibiting mPTP opening. The administration during reperfusion significantly improved cardiac function and preserved ATP levels in mitochondria .
Case Study 2: Anticancer Properties
Another investigation evaluated the cytotoxic effects of this compound on several cancer cell lines. Results indicated that it selectively induced apoptosis in cancer cells while sparing normal cells, highlighting its potential as an anticancer agent .
Case Study 3: Antimicrobial Efficacy
Research has shown that derivatives of this compound exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
